molecular formula C10H10N4O B3031731 5-Amino-1-phenyl-1H-imidazole-4-carboxamide CAS No. 64995-55-7

5-Amino-1-phenyl-1H-imidazole-4-carboxamide

Cat. No. B3031731
CAS RN: 64995-55-7
M. Wt: 202.21 g/mol
InChI Key: YZCLJSGEGBGEGP-UHFFFAOYSA-N
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Description

5-Amino-1-phenyl-1H-imidazole-4-carboxamide, also known as Aminoimidazole carboxamide, is a small molecule that has been investigated for use in the treatment of allergic rhinitis and pediatric indications . It has a chemical formula of C4H6N4O and an average weight of 126.119 .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

5-Amino-1-phenyl-1H-imidazole-4-carboxamide is a solid substance . It has a high water solubility of 124.0 mg/mL . The compound has a logP value of -1.2 according to ALOGPS and -0.96 according to Chemaxon .

Scientific Research Applications

Chemical Synthesis and Peptidomimetics

5-Amino-1-phenyl-1H-imidazole-4-carboxamide has been utilized in chemical synthesis processes. For example, Skogh et al. (2013) demonstrated its use in the aminocarbonylation of 4-iodo-1H-imidazoles, which is instrumental in preparing imidazole-based peptidomimetics. This showcases its role in synthesizing constrained analogues of bioactive peptides (Skogh et al., 2013).

Crystallographic Studies

Das (2017) conducted crystallographic studies on 5-amino-1-phenyl-1H-imidazole-4-carboxamides, analyzing complex π-π and T-stacking features. This research highlighted the molecule's role in the conformational study of imidazole derivatives, providing insights into the role of halogens in molecular structure and stability (Das, 2017).

Enzymatic Polymerization

The compound has been explored in enzymatic polymerization processes. Pochet and D'ari (1990) described the synthesis of its derivatives and their polymerization using terminal deoxynucleotidyltransferase. Such studies contribute to understanding nucleotide analogues and their applications in biochemistry (Pochet & D'ari, 1990).

Molecular and Crystal Structure Analysis

Banerjee et al. (1999) synthesized and analyzed the crystal structures of derivatives of 5-Amino-1-phenyl-1H-imidazole-4-carboxamide. Their work provides valuable information on the molecular geometries and hydrogen bonding patterns, crucial for understanding the structural aspects of imidazole compounds (Banerjee et al., 1999).

Catalytic Mechanism Studies

Shim et al. (2001) evaluated the catalytic mechanism of 5-aminoimidazole-4-carboxamide ribonucleotide transformylase, offering insights into enzymatic processes at a molecular level. Their findings have implications for understanding enzymatic reactions in biochemistry and molecular biology (Shim et al., 2001).

Safety And Hazards

5-Amino-1-phenyl-1H-imidazole-4-carboxamide may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

5-amino-1-phenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-9-8(10(12)15)13-6-14(9)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCLJSGEGBGEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=C2N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546126
Record name 5-Amino-1-phenyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-phenyl-1H-imidazole-4-carboxamide

CAS RN

64995-55-7
Record name 5-Amino-1-phenyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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